An In-Depth Technical Guide to 7-O-(Cbz-N-amido-PEG4)-paclitaxel for Advanced Drug Development
An In-Depth Technical Guide to 7-O-(Cbz-N-amido-PEG4)-paclitaxel for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-(Cbz-N-amido-PEG4)-paclitaxel is a sophisticated, pre-functionalized derivative of the potent anti-cancer agent paclitaxel (B517696), designed for covalent conjugation to targeting moieties, most notably monoclonal antibodies, to form Antibody-Drug Conjugates (ADCs). This molecule incorporates three key features: the cytotoxic paclitaxel payload, a discrete polyethylene (B3416737) glycol (PEG) linker, and a carbamoyl-protected amine for subsequent chemical ligation. This guide provides a comprehensive overview of its chemical properties, the rationale behind its design, and representative protocols for its application in the development of targeted cancer therapeutics.
Core Components and Rationale for Design
The molecular architecture of 7-O-(Cbz-N-amido-PEG4)-paclitaxel is purposefully engineered to address several key challenges in the development of paclitaxel-based ADCs.
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Paclitaxel Payload: Paclitaxel is a highly effective mitotic inhibitor that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its potent cytotoxicity makes it an attractive payload for targeted delivery.
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PEG4 Linker: The inclusion of a tetra-ethylene glycol (PEG4) spacer serves multiple critical functions. Firstly, it enhances the aqueous solubility of the highly hydrophobic paclitaxel molecule, which can otherwise lead to aggregation of the final ADC.[2] Secondly, the PEG linker can improve the pharmacokinetic profile of the resulting conjugate, potentially leading to a longer circulation half-life.[3]
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Cbz-Protected Amine: The terminal amine group is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under many reaction conditions but can be removed to reveal a primary amine. This amine can then be used for conjugation to a corresponding reactive group on a monoclonal antibody or other targeting ligand.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-O-(Cbz-N-amido-PEG4)-paclitaxel is provided in the table below, based on commercially available information.
| Property | Value | Reference |
| Molecular Formula | C₆₆H₇₈N₂O₂₁ | [4] |
| Molecular Weight | 1235.33 g/mol | [4] |
| Appearance | Solid | N/A |
| Purity | Typically >95% | N/A |
| Storage Conditions | -20°C | [4] |
Mechanism of Action of the Paclitaxel Payload
Once an ADC constructed with 7-O-(Cbz-N-amido-PEG4)-paclitaxel binds to its target antigen on a cancer cell and is internalized, the paclitaxel payload is released. Paclitaxel then exerts its cytotoxic effect by interfering with the normal function of microtubules. This leads to the activation of downstream signaling pathways that culminate in apoptotic cell death.
Quantitative Data from Preclinical Studies of Related Compounds
Table 1: In Vitro Cytotoxicity of Paclitaxel and Related Formulations
| Compound/Formulation | Cell Line | IC50 | Reference |
| Paclitaxel | 4T1 (murine breast cancer) | ~3.78 µM | [5] |
| Paclitaxel | PANC-1 (pancreatic cancer) | 0.008 µM | [6] |
| Paclitaxel-loaded PLA-PEG Nanoparticles | MCF-7 (breast cancer) | 33.3-fold lower than Taxol® | [2] |
Table 2: In Vivo Efficacy of a Trop-2 Targeting Paclitaxel-PEG ADC (hRS7-VK-PTX)
| Treatment Group | Dose | Tumor Model | Outcome | Reference |
| hRS7-VK-PTX | 3 mg/kg | BxPC-3 xenograft | More efficacious than 10 mg/kg paclitaxel | [7] |
| hRS7-VK-PTX | 30 mg/kg | HCC1806 xenograft | Comparable efficacy to 10 mg/kg paclitaxel | [7] |
Experimental Protocols
The following are representative protocols for the key experimental stages in the development of an ADC using 7-O-(Cbz-N-amido-PEG4)-paclitaxel. These protocols are intended as a guide and will likely require optimization for specific antibodies and experimental systems.
Synthesis of the Amine-Reactive Linker-Payload
A general approach for the synthesis of an amine-reactive version of the linker-payload from 7-O-(Cbz-N-amido-PEG4)-paclitaxel would involve deprotection of the Cbz group followed by activation of a carboxylic acid on the other end of a bifunctional linker intended for antibody conjugation. However, as 7-O-(Cbz-N-amido-PEG4)-paclitaxel already contains a protected amine, a more direct approach would be to first deprotect the amine and then react it with an activated ester on the antibody.
Antibody Conjugation Protocol (Representative)
This protocol describes a typical conjugation of a deprotected amino-PEG-paclitaxel derivative to a monoclonal antibody via lysine (B10760008) residues.
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Antibody Preparation:
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Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
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Adjust the antibody concentration to 5-10 mg/mL.
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Deprotection of 7-O-(Cbz-N-amido-PEG4)-paclitaxel:
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The Cbz group is typically removed by catalytic hydrogenation. This step should be performed according to established organic chemistry protocols and the resulting 7-O-(amino-PEG4)-paclitaxel should be purified.
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Activation of Antibody Lysine Residues (if using a linker with an amine-reactive group):
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Alternatively, a bifunctional linker with an NHS ester on one end and another reactive group on the other can be reacted with the deprotected amine of the paclitaxel derivative. The other end of the linker can then be used to react with the antibody.
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Conjugation Reaction:
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Dissolve the purified 7-O-(amino-PEG4)-paclitaxel in an organic co-solvent such as DMSO.
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Add the desired molar excess of the deprotected and activated linker-payload to the antibody solution.
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Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
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Purification of the ADC:
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Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography or tangential flow filtration.
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The purified ADC should be buffer-exchanged into a formulation buffer and sterile-filtered.
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Characterization of the ADC:
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Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
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Assess the level of aggregation by size-exclusion chromatography (SEC).
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Confirm the integrity of the ADC by SDS-PAGE.
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In Vitro Cytotoxicity Assay (Representative)
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Cell Culture:
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Plate target antigen-positive and -negative cancer cell lines in 96-well plates at an appropriate density.
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Allow cells to adhere overnight.
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Treatment:
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Prepare serial dilutions of the ADC, a non-targeting control ADC, and free paclitaxel.
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Add the treatments to the cells and incubate for a period that allows for ADC internalization and payload release (typically 72-96 hours).
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Viability Assessment:
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Add a viability reagent (e.g., MTS, XTT, or CellTiter-Glo®) to each well.
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Incubate according to the manufacturer's instructions.
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Measure the absorbance or luminescence using a plate reader.
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Data Analysis:
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Normalize the data to untreated control wells.
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Plot the cell viability against the logarithm of the concentration.
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Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression model.
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In Vivo Xenograft Study (Representative)
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Animal Model:
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Implant human cancer cells (antigen-positive) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
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Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
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Treatment:
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Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, paclitaxel, and the specific ADC).
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Administer the treatments intravenously at predetermined dose levels and schedules.
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Efficacy Monitoring:
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Measure tumor volume with calipers two to three times per week.
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Monitor animal body weight and overall health as indicators of toxicity.
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Continue the study until tumors in the control group reach a predetermined endpoint size or until signs of excessive toxicity are observed.
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Data Analysis:
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Plot the mean tumor volume over time for each treatment group.
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Perform statistical analysis to compare tumor growth between groups.
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If applicable, generate Kaplan-Meier survival curves.
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Conclusion
7-O-(Cbz-N-amido-PEG4)-paclitaxel is a valuable research tool for the development of next-generation targeted cancer therapies. Its well-defined structure, incorporating a potent cytotoxic agent and a hydrophilic linker with a versatile conjugation handle, provides a strong foundation for the construction of effective and stable ADCs. The representative protocols and comparative data presented in this guide are intended to facilitate the rational design and preclinical evaluation of novel ADCs based on this promising linker-payload combination. Further research is warranted to fully elucidate the in vitro and in vivo properties of ADCs derived from this specific molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
